1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine
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Overview
Description
1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known to enhance the biological activity and stability of compounds .
Preparation Methods
The synthesis of 1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine typically involves the trifluoromethylation of pyrazolo[4,3-B]pyridine derivatives. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions and offers good functional group tolerance . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparison with Similar Compounds
1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine can be compared with other trifluoromethylated compounds, such as:
1-(Tert-butyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: This compound also contains a trifluoromethyl group but differs in its core structure.
Trifluoromethyl amines: These compounds share the trifluoromethyl group but have different amine structures.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrazolo[4,3-B]pyridine core, which confer distinct chemical and biological properties.
Biological Activity
1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-B]pyridine core with a tert-butyl group and a trifluoromethyl substituent. Its molecular formula is C11H13F3N4, and it has a molecular weight of approximately 270.25 g/mol.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit the interaction of proteins involved in critical cellular processes, such as neddylation pathways essential for cancer cell growth and survival .
- Antitumor Activity : Some derivatives demonstrate potent antitumor effects by disrupting cellular signaling pathways, particularly in cancer cell lines with specific genetic amplifications .
Pharmacokinetics
The pharmacokinetic profile of related pyrazolo-pyridines suggests that modifications, such as the introduction of trifluoromethyl groups, can enhance oral bioavailability and metabolic stability. For instance, studies on similar compounds have shown improved plasma exposure and longer half-lives when administered orally .
Study 1: Inhibition of Neddylation
A study evaluated the effectiveness of a related pyrazolo-pyridine compound against neddylation in cancer cells. The compound demonstrated a significant reduction in cell proliferation at concentrations above its IC90 value, indicating strong potential for further development as an anticancer agent .
Study 2: Pharmacokinetic Evaluation
In a murine model, a structurally analogous compound was administered at a dose of 50 mg/kg. Results indicated sustained plasma levels above the therapeutic threshold for over 24 hours, underscoring the potential for clinical application in treating malignancies .
Comparative Analysis of Related Compounds
The following table summarizes key biological activities and properties of selected compounds within the pyrazolo-pyridine class:
Compound Name | Biological Activity | Oral Bioavailability | IC50 (μM) |
---|---|---|---|
This compound | Antitumor activity via protein inhibition | High | TBD |
Pyrazolo-Pyridone Analog | Neddylation inhibition | Moderate | 0.36 |
Another Pyrazolo Compound | Cell cycle arrest | Low | TBD |
Properties
Molecular Formula |
C11H13F3N4 |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-tert-butyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C11H13F3N4/c1-10(2,3)18-7-4-6(11(12,13)14)5-16-8(7)9(15)17-18/h4-5H,1-3H3,(H2,15,17) |
InChI Key |
QZSABKLAUJEQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=N1)N)N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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